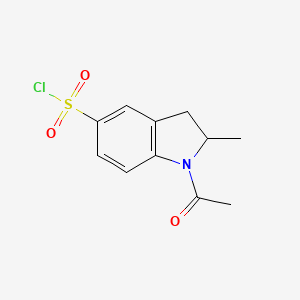

1-Acetyl-2-methylindoline-5-sulfonyl chloride

Description

The exact mass of the compound 1-Acetyl-2-methylindoline-5-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Acetyl-2-methylindoline-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-2-methylindoline-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-acetyl-2-methyl-2,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-7-5-9-6-10(17(12,15)16)3-4-11(9)13(7)8(2)14/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIKNPLJAZXOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585363 | |

| Record name | 1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841275-78-3 | |

| Record name | 1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Acetyl-2-methylindoline-5-sulfonyl chloride CAS number and properties

An In-depth Technical Guide to 1-Acetyl-2-methylindoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetyl-2-methylindoline-5-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical and physical properties, provides hypothetical experimental protocols for its synthesis and subsequent reactions, and explores its applications in medicinal chemistry, particularly in the development of enzyme inhibitors.

Core Properties and Data

1-Acetyl-2-methylindoline-5-sulfonyl chloride is a reactive chemical compound used primarily as a building block in organic synthesis. Its identity and fundamental properties are summarized below.

| Property | Data | Citation(s) |

| CAS Number | 841275-78-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂ClNO₃S | [1] |

| Molecular Weight | 273.73 g/mol | [1] |

| IUPAC Name | 1-acetyl-2-methylindoline-5-sulfonyl chloride | [4] |

| Appearance | Very faint yellow powder | [5] |

| Melting Point | 142-144 °C | [4] |

| Purity | ≥95% | [5] |

Synthesis and Reactivity

The primary role of 1-Acetyl-2-methylindoline-5-sulfonyl chloride is as an electrophilic reagent for the synthesis of sulfonamides. It is typically synthesized from 1-acetyl-2-methylindoline via electrophilic aromatic substitution using chlorosulfonic acid.

Synthesis Workflow

The logical flow for the synthesis of the title compound is outlined below. The process involves the direct chlorosulfonation of the acetylated 2-methylindoline precursor.

Caption: Synthesis workflow for 1-Acetyl-2-methylindoline-5-sulfonyl chloride.

General Reactivity: Sulfonamide Formation

The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly primary and secondary amines. This reaction, typically conducted in the presence of a non-nucleophilic base, yields the corresponding sulfonamide, a functional group present in numerous pharmaceuticals.[6]

Caption: General reaction pathway for the formation of sulfonamides.

Application in Drug Discovery: Carbonic Anhydrase Inhibition

Indoline-5-sulfonamides, synthesized from the title compound, have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[7] These enzymes play a crucial role in regulating pH in the tumor microenvironment. Their inhibition is a therapeutic strategy for cancer.

Signaling Pathway Context

Tumor hypoxia leads to the activation of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn upregulates the expression of CA IX and CA XII.[7] These enzymes contribute to extracellular acidosis, promoting tumor survival and metastasis. Indoline-5-sulfonamides can inhibit this process.

Caption: Inhibition of the hypoxia-induced pathway by Indoline-5-sulfonamides.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of 1-Acetyl-2-methylindoline-5-sulfonyl chloride and its subsequent conversion to a sulfonamide derivative. These are based on established chemical principles for analogous transformations.[6][8][9]

Protocol 1: Synthesis of 1-Acetyl-2-methylindoline-5-sulfonyl chloride

Objective: To synthesize the title compound via chlorosulfonation of 1-acetyl-2-methylindoline.

Materials:

-

1-acetyl-2-methylindoline

-

Chlorosulfonic acid (ClSO₃H), freshly distilled

-

Dry dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and dropping funnel

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-acetyl-2-methylindoline (1.0 eq).

-

Dissolve the starting material in a minimal amount of dry dichloromethane.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Caution: This reaction is highly exothermic and evolves HCl gas; it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing a large volume of crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Dry the purified solid under a vacuum to yield 1-Acetyl-2-methylindoline-5-sulfonyl chloride.

Protocol 2: Synthesis of an N-Substituted-1-acetyl-2-methylindoline-5-sulfonamide

Objective: To react 1-Acetyl-2-methylindoline-5-sulfonyl chloride with an amine to form a sulfonamide.

Materials:

-

1-Acetyl-2-methylindoline-5-sulfonyl chloride (1.0 eq)

-

A primary or secondary amine (1.1 eq)

-

Triethylamine (Et₃N) or pyridine as a base (1.5 eq)

-

Anhydrous acetonitrile or dichloromethane

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve 1-Acetyl-2-methylindoline-5-sulfonyl chloride in anhydrous acetonitrile in a round-bottom flask.

-

Add the desired primary or secondary amine, followed by the slow addition of the base (triethylamine).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent in vacuo using a rotary evaporator.

-

Redissolve the residue in ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Safety Information

1-Acetyl-2-methylindoline-5-sulfonyl chloride is a reactive and hazardous chemical. Appropriate safety precautions must be taken during handling and use.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

References

- 1. 841275-78-3|1-Acetyl-2-methyl-5-indolinesulfonoyl chloride|1-Acetyl-2-methyl-5-indolinesulfonoyl chloride|-范德生物科技公司 [bio-fount.com]

- 2. 1-acetyl-2-methylindoline-5-sulphonyl Chloride - Cas No: 841275-78-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. 841275-78-3|1-Acetyl-2-methylindoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | 841275-78-3 [sigmaaldrich.com]

- 5. 1-Acetyl-2-methylindoline-5-sulphonyl chloride [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

1-Acetyl-2-methylindoline-5-sulfonyl chloride molecular weight and formula

This document provides the molecular formula and molecular weight for 1-Acetyl-2-methylindoline-5-sulfonyl chloride, a compound of interest for researchers and professionals in drug development.

Chemical Properties

The fundamental chemical properties of 1-Acetyl-2-methylindoline-5-sulfonyl chloride are summarized below.

| Property | Value |

| Molecular Formula | C11H12ClNO3S[1][2] |

| Molecular Weight | 273.74 g/mol [1] |

Elemental Composition

The molecular formula indicates the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The logical relationship and count of each element within the molecule are depicted in the following diagram.

References

Spectroscopic and Synthetic Profile of 1-Acetyl-2-methylindoline-5-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Acetyl-2-methylindoline-5-sulfonyl chloride, a key intermediate in pharmaceutical research. Due to the limited availability of public domain experimental data for this specific molecule, this document presents a combination of catalog information and predicted spectroscopic data based on established chemical principles and data from analogous structures.

Compound Identification

| Parameter | Value |

| IUPAC Name | 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride |

| CAS Number | 841275-78-3 |

| Molecular Formula | C₁₁H₁₂ClNO₃S |

| Molecular Weight | 273.74 g/mol |

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Acetyl-2-methylindoline-5-sulfonyl chloride. These predictions are derived from spectral data of similar compounds and general principles of spectroscopy.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8-8.0 | m | 2H | Aromatic H (H-4, H-6) |

| ~7.4-7.6 | d | 1H | Aromatic H (H-7) |

| ~4.5-4.7 | q | 1H | CH (H-2) |

| ~3.0-3.2 | m | 1H | CH₂ (H-3a) |

| ~2.7-2.9 | m | 1H | CH₂ (H-3b) |

| ~2.2 | s | 3H | COCH₃ |

| ~1.3-1.4 | d | 3H | CH₃ (at C-2) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (acetyl) |

| ~145 | Aromatic C (C-5) |

| ~140 | Aromatic C (C-7a) |

| ~135 | Aromatic C (C-3a) |

| ~128 | Aromatic CH (C-6) |

| ~125 | Aromatic CH (C-4) |

| ~115 | Aromatic CH (C-7) |

| ~55 | CH (C-2) |

| ~30 | CH₂ (C-3) |

| ~24 | COCH₃ |

| ~18 | CH₃ (at C-2) |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1665 | Strong | C=O stretch (amide) |

| ~1370, ~1170 | Strong | S=O stretch (sulfonyl chloride)[1] |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~830 | Strong | C-H bend (aromatic, para-substitution pattern) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 273/275 | [M]⁺ molecular ion peak with characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes. |

| 238 | [M - Cl]⁺ |

| 174 | [M - SO₂Cl]⁺ |

| 132 | [174 - Acetyl group]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are proposed, detailed methodologies for the synthesis and spectroscopic analysis of 1-Acetyl-2-methylindoline-5-sulfonyl chloride, based on standard organic chemistry procedures.

Synthesis of 1-Acetyl-2-methylindoline

A plausible precursor, 1-acetyl-2-methylindoline, can be synthesized from 2-methylindoline.

Materials:

-

2-methylindoline

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

Procedure:

-

Dissolve 2-methylindoline (1 equivalent) in dichloromethane in a round bottom flask.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent using a rotary evaporator to yield crude 1-acetyl-2-methylindoline.

-

Purify the crude product by column chromatography on silica gel if necessary.

Synthesis of 1-Acetyl-2-methylindoline-5-sulfonyl chloride

This procedure outlines the chlorosulfonation of the synthesized 1-acetyl-2-methylindoline.

Materials:

-

1-Acetyl-2-methylindoline

-

Chlorosulfonic acid

-

Dichloromethane (DCM, anhydrous)

-

Crushed ice

-

Magnetic stirrer and stir bar

-

Round bottom flask with a dropping funnel

-

Beaker

Procedure:

-

In a clean, dry round bottom flask, cool chlorosulfonic acid (5 equivalents) to 0 °C in an ice-salt bath.

-

Slowly add 1-acetyl-2-methylindoline (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 1-Acetyl-2-methylindoline-5-sulfonyl chloride will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum to obtain the final compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a ~5-10 mg sample of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

IR Spectroscopy:

-

Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Place a small amount of the solid sample directly on the ATR crystal and record the spectrum.

Mass Spectrometry:

-

Analyze the sample using an Electron Ionization (EI) mass spectrometer.

-

Introduce a small amount of the sample, dissolved in a suitable volatile solvent, into the instrument.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide on 1-Acetyl-2-methylindoline-5-sulfonyl chloride: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-2-methylindoline-5-sulfonyl chloride is a key intermediate in modern medicinal chemistry, valued for its role as a versatile building block in the synthesis of complex sulfonamides.[1][2] The reactivity of the sulfonyl chloride group allows for its effective use in drug discovery to create diverse molecular architectures for screening against various diseases.[2] This document provides a comprehensive technical overview of the solubility and stability of 1-Acetyl-2-methylindoline-5-sulfonyl chloride, presenting both representative data and detailed experimental protocols for its characterization. The information herein is intended to guide researchers and drug development professionals in the effective handling, storage, and application of this compound.

Physicochemical Properties

1-Acetyl-2-methylindoline-5-sulfonyl chloride, with the CAS number 841275-78-3, is a complex organic molecule.[3][4] Its structure combines an acetylated methylindoline core with a reactive sulfonyl chloride functional group. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | (2-methyl-1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl chloride |

| CAS Number | 841275-78-3 |

| Molecular Formula | C11H12ClNO3S |

| Molecular Weight | 273.74 g/mol |

| Appearance | Off-white to yellow solid (typical for sulfonyl chlorides) |

| Purity | >98% (typical for commercial grades) |

Solubility Profile

The solubility of 1-Acetyl-2-methylindoline-5-sulfonyl chloride is a critical parameter for its use in synthesis and formulation. As a sulfonyl chloride, it is expected to be sparingly soluble in aqueous solutions and more soluble in a range of common organic solvents.[5] A representative solubility profile is detailed in Table 2.

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Water | Sparingly soluble with slow decomposition | < 0.1 |

| pH 4.0 Buffer | Sparingly soluble with decomposition | < 0.1 |

| pH 7.4 Buffer | Sparingly soluble with decomposition | < 0.1 |

| Methanol | Soluble | ~15 |

| Ethanol | Soluble | ~10 |

| Dichloromethane | Very Soluble | > 50 |

| Acetonitrile | Soluble | ~20 |

| Acetone | Very Soluble | > 50 |

| N,N-Dimethylformamide | Very Soluble | > 50 |

| Dimethyl Sulfoxide | Very Soluble | > 50 |

Stability Profile

The stability of sulfonyl chlorides is a key consideration due to their susceptibility to hydrolysis.[6][7][8][9] The stability of 1-Acetyl-2-methylindoline-5-sulfonyl chloride under various environmental conditions is summarized in Table 3. These representative data highlight the compound's sensitivity to moisture and elevated temperatures.

| Condition | Time | Purity (%) | Major Degradant |

| Solid State | |||

| 25°C / 60% RH | 0 months | 99.5 | - |

| 3 months | 98.2 | 1-Acetyl-2-methylindoline-5-sulfonic acid | |

| 6 months | 96.5 | 1-Acetyl-2-methylindoline-5-sulfonic acid | |

| 40°C / 75% RH | 0 months | 99.5 | - |

| 1 month | 94.0 | 1-Acetyl-2-methylindoline-5-sulfonic acid | |

| 3 months | 88.7 | 1-Acetyl-2-methylindoline-5-sulfonic acid | |

| Solution (in Acetonitrile) | |||

| 25°C | 0 hours | 99.5 | - |

| 24 hours | 99.1 | 1-Acetyl-2-methylindoline-5-sulfonic acid | |

| 72 hours | 98.0 | 1-Acetyl-2-methylindoline-5-sulfonic acid | |

| Photostability (Solid) | |||

| ICH Q1B Option 2 | 0 hours | 99.5 | - |

| Exposed | 99.3 | No significant degradation |

Experimental Protocols

Protocol for Determining Aqueous and Organic Solvent Solubility

This protocol outlines a standard procedure for determining the solubility of a compound in various solvents.[10][11][12][13]

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Acetyl-2-methylindoline-5-sulfonyl chloride to a series of vials, each containing a different solvent.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After 24 hours, allow the vials to stand undisturbed for at least one hour to let undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.45 µm syringe filter.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.[14][15][16]

-

Calculate the solubility in mg/mL based on the concentration of the diluted sample and the dilution factor.

-

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation pathways and assess the stability of the compound under stress conditions.[17][18][19][20]

-

Sample Preparation:

-

Prepare solutions of 1-Acetyl-2-methylindoline-5-sulfonyl chloride in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution.

-

Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution.

-

Thermal Degradation: Heat the sample solution at a specified temperature (e.g., 60°C).

-

Photodegradation: Expose the solid compound and the sample solution to light according to ICH Q1B guidelines.[18]

-

-

Time Points and Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method to determine the remaining purity of the parent compound and to quantify any degradation products.

-

Visualizations

Caption: Drug Discovery and Development Workflow.

Caption: Hydrolysis of a Sulfonyl Chloride.

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with care in a well-ventilated area, such as a chemical fume hood.[21][22][23][24] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[21][22] These compounds are sensitive to moisture and can react violently with water, releasing corrosive hydrogen chloride gas.[9][24] Therefore, they should be stored in tightly sealed containers in a cool, dry place, away from incompatible materials such as strong bases, alcohols, and metals.[21][22]

Conclusion

1-Acetyl-2-methylindoline-5-sulfonyl chloride is a valuable synthetic intermediate. A thorough understanding of its solubility and stability is crucial for its effective application in drug discovery and development. This guide provides a framework for its characterization, including representative data and standardized protocols, to aid researchers in their synthetic endeavors. Due to the inherent reactivity of the sulfonyl chloride functional group, careful handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. molcore.com [molcore.com]

- 4. 1-acetyl-2-methylindoline-5-sulphonyl Chloride - Cas No: 841275-78-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. scribd.com [scribd.com]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 16. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents [clsi.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. japsonline.com [japsonline.com]

- 20. ikev.org [ikev.org]

- 21. nj.gov [nj.gov]

- 22. fishersci.com [fishersci.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

- 24. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]

A Technical Guide to the Purity and Quality Specifications of 1-Acetyl-2-methylindoline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and quality specifications for 1-Acetyl-2-methylindoline-5-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. This document outlines the typical quality attributes, analytical methodologies for their determination, and a general overview of the synthesis and quality control workflow.

Quality Specifications

1-Acetyl-2-methylindoline-5-sulfonyl chloride is typically supplied as a solid, with purity levels suitable for use in further synthetic applications. The key quality parameters are summarized in the table below.

| Parameter | Specification | Typical Value | Analytical Method |

| Appearance | White to off-white or faint yellow powder | Conforms | Visual Inspection |

| Purity | ≥95% | ≥95% | HPLC, 1H NMR |

| Melting Point | 142-144 °C | 142-144 °C | Capillary Melting Point Apparatus |

| Identity | Conforms to structure | Conforms | 1H NMR, 13C NMR, Mass Spectrometry |

| Moisture Content | Not more than 0.5% | <0.5% | Karl Fischer Titration |

| Residual Solvents | To be controlled based on synthesis | To be controlled | Gas Chromatography (GC) |

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is employed to ensure the quality and purity of 1-Acetyl-2-methylindoline-5-sulfonyl chloride.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of 1-Acetyl-2-methylindoline-5-sulfonyl chloride and for identifying and quantifying any impurities. A reverse-phase HPLC method is typically employed.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 230 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: A solution of the sample is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Procedure: The prepared sample solution is injected into the HPLC system. The retention time and peak area of the main component and any impurities are recorded. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for confirming the chemical structure of 1-Acetyl-2-methylindoline-5-sulfonyl chloride and for detecting the presence of impurities.

Experimental Protocol:

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Sample Preparation: 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

1H NMR Analysis: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule, confirming the presence of the acetyl, methyl, and indoline protons. The integration of the peaks can also be used to assess purity against a known standard.

-

13C NMR Analysis: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule, further confirming its identity.

Karl Fischer Titration for Moisture Content

Due to the hydrolytic instability of sulfonyl chlorides, controlling the moisture content is critical. Karl Fischer titration is the standard method for determining the water content.

Experimental Protocol:

-

Instrumentation: A coulometric or volumetric Karl Fischer titrator.

-

Sample Preparation: A known weight of the sample is dissolved in a suitable anhydrous solvent (e.g., a mixture of methanol and chloroform).

-

Procedure: The prepared sample is titrated with the Karl Fischer reagent. The amount of water is determined from the amount of reagent consumed.

Common Impurities

The most common impurity in the synthesis of sulfonyl chlorides is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride functional group. Strict anhydrous conditions during synthesis and work-up are necessary to minimize this impurity.[1] Other potential impurities can arise from starting materials or side reactions during the synthesis.

Synthesis and Quality Control Workflow

The synthesis of 1-Acetyl-2-methylindoline-5-sulfonyl chloride generally involves the reaction of 1-acetyl-2-methylindoline with a chlorosulfonating agent. The subsequent purification is crucial to achieve the desired quality.

Caption: General Synthesis and Purification Workflow.

The quality control process ensures that the final product meets the required specifications at each stage of production.

Caption: Quality Control Workflow.

References

An In-depth Technical Guide to the Key Chemical Reactions of the Indoline-5-sulfonyl Chloride Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline-5-sulfonyl chloride moiety is a cornerstone scaffold in contemporary medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. Its intrinsic reactivity, primarily centered on the electrophilic sulfonyl chloride group, allows for facile derivatization, leading to the generation of extensive compound libraries for drug discovery programs. This technical guide provides a comprehensive overview of the principal chemical reactions of indoline-5-sulfonyl chloride, with a particular focus on the formation of sulfonamides and their critical role as inhibitors of key biological targets, such as carbonic anhydrases. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required for the effective utilization of this important chemical entity.

Introduction: The Significance of the Indoline-5-Sulfonyl Moiety in Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities. When functionalized with a sulfonyl chloride group at the 5-position, the resulting indoline-5-sulfonyl chloride becomes a powerful synthetic intermediate. The sulfonamide linkage, readily formed from the reaction of a sulfonyl chloride with a primary or secondary amine, is a key structural motif in a multitude of clinically approved drugs.[1] This is due in part to the sulfonamide group's ability to act as a bioisostere for other functional groups, such as carboxylic acids, potentially improving a drug candidate's physicochemical and pharmacokinetic properties.[2][3]

Derivatives of indoline-5-sulfonamide have garnered significant attention for their potent and selective inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[4][5] Under the hypoxic conditions characteristic of solid tumors, CA IX is overexpressed and plays a crucial role in regulating intracellular and extracellular pH, thereby promoting tumor cell survival, proliferation, and invasion.[2][6] Consequently, the development of indoline-5-sulfonamide-based CA IX inhibitors represents a promising therapeutic strategy in oncology.

Core Reactivity of Indoline-5-sulfonyl Chloride

The primary reaction pathway for indoline-5-sulfonyl chloride is nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride group.[1] This reactivity allows for the formation of stable sulfur-nitrogen, sulfur-oxygen, and sulfur-sulfur bonds, leading to the synthesis of sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Sulfonamide Formation: The Cornerstone Reaction

The reaction of indoline-5-sulfonyl chloride with primary or secondary amines is the most extensively utilized transformation of this moiety, yielding a diverse class of N-substituted indoline-5-sulfonamides.[1] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[4][7]

General Reaction Scheme:

-

With Primary Amines: R-NH₂ + ClSO₂-Indoline → R-NH-SO₂-Indoline + HCl[8]

-

With Secondary Amines: R₂NH + ClSO₂-Indoline → R₂N-SO₂-Indoline + HCl[8]

The nucleophilicity of the amine is a key factor in the reaction rate, with primary amines generally being more reactive than secondary amines.[9] Aromatic amines, while less nucleophilic than aliphatic amines, readily participate in this reaction to yield the corresponding arylsulfonamides.

The parent indoline-5-sulfonamide is a crucial starting material for further derivatization at the indoline nitrogen. Its synthesis typically involves a multi-step sequence starting from indoline.[4][10]

Experimental Protocol: Synthesis of Indoline-5-sulfonamide (9) [4][10]

-

Protection of Indoline: Indoline (5) is first protected by reacting it with acetic anhydride to yield 1-acetylindoline (6) in quantitative yield.[4][10]

-

Sulfochlorination: 1-acetylindoline (6) is then treated with chlorosulfonic acid to afford 1-acetylindoline-5-sulfonyl chloride (7) with a typical yield of 81%.[4][10]

-

Ammonolysis: The sulfonyl chloride (7) is subsequently reacted with ammonia in a solvent such as THF to produce 1-acetylindoline-5-sulfonamide (8) with a yield of around 89%.[4][10]

-

Deprotection: Finally, the acetyl group is removed by hydrolysis with hydrochloric acid to give the target indoline-5-sulfonamide (9) in 81% yield.[4][10]

Logical Relationship: Synthesis of Indoline-5-sulfonamide

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of heterocyclic thiosulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthesis of anticancer sulfonated indolo[2,1- a ]isoquinoline and benzimidazo[2,1- a ]isoquinolin-6(5 H )-ones derivatives via a free radical cas ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06981K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Potential Applications of 1-Acetyl-2-methylindoline-5-sulfonyl chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-2-methylindoline-5-sulfonyl chloride is a versatile chemical intermediate with significant potential in medicinal chemistry. Its indoline core is a privileged scaffold found in numerous biologically active compounds, while the sulfonyl chloride functional group provides a reactive handle for the synthesis of a diverse range of sulfonamide derivatives. This technical guide explores the potential applications of this compound, focusing on its role as a key building block for the development of novel therapeutics. Particular emphasis is placed on its utility in the synthesis of potent enzyme inhibitors, such as those targeting carbonic anhydrases, which are implicated in various pathologies including cancer. This document provides an overview of the synthetic chemistry, potential biological targets, and experimental protocols relevant to the utilization of 1-Acetyl-2-methylindoline-5-sulfonyl chloride in drug discovery and development.

Introduction

The indoline scaffold is a core structural motif in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1] Its derivatives have been investigated for their potential as anti-tumor, anti-bacterial, and anti-inflammatory agents, as well as for their activity on the central nervous system.[1] The 2-methylindoline variant, in particular, serves as a valuable intermediate in the synthesis of various indole derivatives with demonstrated pharmacological relevance, including norepinephrine reuptake inhibitors and antitumor agents.[2][3]

The presence of a sulfonyl chloride group at the 5-position of the 1-acetyl-2-methylindoline core imparts significant synthetic utility. Sulfonyl chlorides are highly reactive electrophiles that readily react with primary and secondary amines to form stable sulfonamide linkages.[4] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component of numerous marketed drugs, including antibacterial agents, diuretics, and enzyme inhibitors.

This guide focuses on the potential of 1-Acetyl-2-methylindoline-5-sulfonyl chloride as a starting material for the generation of compound libraries for screening against various therapeutic targets. A significant area of opportunity lies in the development of selective enzyme inhibitors, a strategy that has proven highly successful in modern drug discovery.

Chemical Properties and Synthesis

1-Acetyl-2-methylindoline-5-sulfonyl chloride is a stable, crystalline solid at room temperature. Its key chemical identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 841275-78-3 |

| Molecular Formula | C₁₁H₁₂ClNO₃S |

| Molecular Weight | 273.74 g/mol |

| Appearance | Very faint yellow powder |

| Melting Point | 142-144 °C |

| Purity | ≥95% |

The synthesis of the closely related 1-acetylindoline-5-sulfonyl chloride has been reported and serves as a viable template for the synthesis of the 2-methyl analog.[2] The general synthetic approach involves the N-acetylation of 2-methylindoline followed by chlorosulfonation.

Potential Applications in Medicinal Chemistry: Carbonic Anhydrase Inhibition

A highly promising application of 1-Acetyl-2-methylindoline-5-sulfonyl chloride is in the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are known, and their dysregulation is associated with various diseases.

In particular, the tumor-associated isoforms CA IX and CA XII are overexpressed in a variety of solid tumors and play a crucial role in the regulation of the tumor microenvironment.[5] By acidifying the extracellular space, these enzymes contribute to tumor progression, metastasis, and resistance to therapy.[5] Consequently, the development of selective CA IX and XII inhibitors is a validated and actively pursued strategy in oncology.

Derivatives of indoline-5-sulfonamide have been shown to be potent inhibitors of these tumor-associated CAs.[2] The sulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme, while the indoline scaffold can be modified to achieve selectivity for specific isoforms.

Signaling Pathway: Role of CA IX in the Tumor Microenvironment

The following diagram illustrates the role of carbonic anhydrase IX at the cellular level in hypoxic tumors.

Caption: The role of CA IX in promoting an acidic tumor microenvironment.

Quantitative Data: Biological Activity of Indoline-5-sulfonamide Derivatives

The following table summarizes the inhibitory activity (Ki, nM) of a series of 1-acylindoline-5-sulfonamides against four human carbonic anhydrase isoforms. While these compounds lack the 2-methyl group, they provide a strong indication of the potential potency of derivatives of 1-acetyl-2-methylindoline-5-sulfonyl chloride.

| Compound (1-acyl group) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetyl | 158.6 | 25.4 | 132.8 | 104.5 |

| Propionyl | 124.5 | 20.1 | 105.7 | 89.3 |

| Butyryl | 98.7 | 15.8 | 88.4 | 76.1 |

| Benzoyl | 75.4 | 12.1 | 65.2 | 55.8 |

| 4-Chlorobenzoyl | 60.2 | 9.7 | 48.9 | 41.3 |

Data adapted from a study on 1-acylindoline-5-sulfonamides.[2]

Experimental Protocols

The following section provides a general experimental protocol for the synthesis of N-substituted-1-acetyl-2-methylindoline-5-sulfonamides from 1-acetyl-2-methylindoline-5-sulfonyl chloride.

General Procedure for the Synthesis of N-Substituted-1-acetyl-2-methylindoline-5-sulfonamides

Caption: Experimental workflow for the synthesis of sulfonamide derivatives.

Materials:

-

1-Acetyl-2-methylindoline-5-sulfonyl chloride

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine or pyridine

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

To a solution of 1-Acetyl-2-methylindoline-5-sulfonyl chloride (1.0 eq) in anhydrous DCM at 0 °C is added the desired amine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, water, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted-1-acetyl-2-methylindoline-5-sulfonamide.

Other Potential Therapeutic Applications

While carbonic anhydrase inhibition is a well-supported application, the 1-acetyl-2-methylindoline-5-sulfonamide scaffold holds promise for the development of agents targeting other biological systems. The broader class of 2-methylindoline derivatives has been explored for a range of activities, suggesting that libraries derived from 1-acetyl-2-methylindoline-5-sulfonyl chloride could yield hits in various therapeutic areas, including:

-

Anticancer Agents: Beyond CA inhibition, the indoline core is present in other classes of anticancer compounds.

-

Central Nervous System (CNS) Agents: The structural similarity of indolines to certain neurotransmitters makes them attractive scaffolds for CNS drug discovery.

-

Antibacterial Agents: The sulfonamide moiety is a classic antibacterial pharmacophore.

Conclusion and Future Directions

1-Acetyl-2-methylindoline-5-sulfonyl chloride is a valuable and versatile building block for medicinal chemistry. Its straightforward reactivity allows for the facile synthesis of a wide array of N-substituted sulfonamide derivatives. The indoline-5-sulfonamide scaffold has demonstrated significant potential as a platform for the development of potent and selective carbonic anhydrase inhibitors for oncology applications.

Future research in this area should focus on the synthesis and biological evaluation of a diverse library of compounds derived from 1-acetyl-2-methylindoline-5-sulfonyl chloride. The introduction of the 2-methyl group, compared to the unsubstituted indoline scaffold, may offer advantages in terms of potency, selectivity, or pharmacokinetic properties. Systematic exploration of various amine substituents will be crucial to elucidate the structure-activity relationships for different biological targets. Furthermore, screening these novel compounds against a broader range of therapeutic targets is warranted to fully exploit the medicinal chemistry potential of this promising scaffold.

References

- 1. molcore.com [molcore.com]

- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Acetylindoline-5-sulfonyl Chloride in the Development of Novel Carbonic Anhydrase Inhibitors: A Technical Guide

Disclaimer: This technical guide focuses on 1-acetylindoline-5-sulfonyl chloride as a building block for novel compounds. While the initial request specified the 2-methyl analogue (1-acetyl-2-methylindoline-5-sulfonyl chloride, CAS 841275-78-3), a comprehensive literature search did not yield significant published research on its use in the synthesis of novel, biologically active compounds. In contrast, the closely related 1-acetylindoline-5-sulfonyl chloride is a well-documented precursor for a promising class of carbonic anhydrase inhibitors. This guide provides an in-depth overview of its synthesis, application, and the biological activities of its derivatives, which should be of significant interest to researchers in drug discovery and medicinal chemistry.

Introduction

1-Acetylindoline-5-sulfonyl chloride has emerged as a critical building block in medicinal chemistry, particularly for the development of selective inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms, notably CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis. Consequently, the development of selective CA inhibitors is a promising strategy in anticancer drug discovery. This guide details the synthesis of 1-acetylindoline-5-sulfonyl chloride and its utilization in creating a library of 1-acylindoline-5-sulfonamides with potent and selective inhibitory activity against tumor-associated CAs.

Synthesis of the Core Building Block and Derivatives

The synthesis of 1-acylindoline-5-sulfonamide derivatives commences with the preparation of the key intermediate, 1-acetylindoline-5-sulfonyl chloride.

Synthesis of 1-Acetylindoline-5-sulfonyl chloride (7)

The synthetic pathway to 1-acetylindoline-5-sulfonyl chloride begins with the protection of the indoline nitrogen via acetylation, followed by chlorosulfonation.

Experimental Protocol:

-

Step 1: Synthesis of 1-acetylindoline (6): Indoline (5) is protected with acetic anhydride in a quantitative yield to afford 1-acetylindoline (6).[1]

-

Step 2: Synthesis of 1-acetylindoline-5-sulfonyl chloride (7): 1-acetylindoline (6) is treated with chlorosulfuric acid to yield 1-acetylindoline-5-sulfonyl chloride (7) in good yield (81%).[1]

Synthesis of 1-Acylindoline-5-sulfonamide Derivatives (4a-u)

The versatile 1-acetylindoline-5-sulfonyl chloride is then converted to a library of 1-acylindoline-5-sulfonamides through a multi-step process involving amination, deacetylation, and subsequent acylation.

Experimental Protocol:

-

Step 1: Synthesis of 1-acetylindoline-5-sulfonamide (8): 1-acetylindoline-5-sulfonyl chloride (7) is reacted with ammonia in tetrahydrofuran (THF) to produce 1-acetylindoline-5-sulfonamide (8) with an 89% yield.[1]

-

Step 2: Synthesis of indoline-5-sulfonamide (9): The acetyl group of 1-acetylindoline-5-sulfonamide (8) is removed by hydrolysis with hydrochloric acid, yielding indoline-5-sulfonamide (9) in 81% yield.[1]

-

Step 3: Synthesis of 1-acylindoline-5-sulfonamides (4a-u): Indoline-5-sulfonamide (9) is acylated with a series of acyl chlorides in the presence of pyridine in chloroform (CHCl3) to generate the final 1-acylindoline-5-sulfonamide derivatives (4a-u) in yields ranging from 50-79%.[1] For the synthesis of the isonicotinic derivative (4q), the corresponding acid is activated with 1,1'-carbonyldiimidazole (CDI) and then reacted with indoline-5-sulfonamide (9) in the presence of 4-dimethylaminopyridine (DMAP) in THF.[1]

Caption: Synthetic pathway for 1-acylindoline-5-sulfonamides.

Biological Activity: Carbonic Anhydrase Inhibition

The synthesized 1-acylindoline-5-sulfonamide derivatives were evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. The results are summarized in the table below.

Quantitative Data: Inhibition Constants (KI)

| Compound | R | KI (nM) hCA I | KI (nM) hCA II | KI (nM) hCA IX | KI (nM) hCA XII |

| 4a | Acetyl | 85.3 | 110.5 | 160.2 | 101.3 |

| 4b | 2-Fluorobenzoyl | 70.1 | 95.8 | 145.7 | 85.4 |

| 4c | 3-Fluorobenzoyl | 65.4 | 88.2 | 138.9 | 79.1 |

| 4d | 4-Fluorobenzoyl | 68.9 | 92.7 | 142.1 | 82.6 |

| 4e | 2-Chlorobenzoyl | 62.8 | 85.1 | 135.3 | 75.9 |

| 4f | 3-Chlorobenzoyl | 58.2 | 79.6 | 132.8 | 41.3 |

| 4g | 4-Chlorobenzoyl | 60.5 | 82.4 | 137.5 | 78.2 |

| 4h | 3,4-Dichlorobenzoyl | 55.7 | 75.3 | 130.1 | 72.8 |

| 4i | 2-Bromobenzoyl | 68.3 | 91.5 | 144.6 | 84.9 |

| 4j | 3-Bromobenzoyl | 63.1 | 86.9 | 139.8 | 80.3 |

| 4k | 4-Bromobenzoyl | 66.8 | 90.2 | 141.7 | 81.7 |

| 4l | 2-Methylbenzoyl | 75.6 | 101.2 | 155.8 | 95.4 |

| 4m | 3-Methylbenzoyl | 72.3 | 98.7 | 151.3 | 91.8 |

| 4n | 4-Methylbenzoyl | 74.1 | 100.1 | 153.6 | 93.5 |

| 4o | 2-Methoxybenzoyl | 80.2 | 105.9 | 158.4 | 98.7 |

| 4p | 3-Methoxybenzoyl | 78.5 | 103.6 | 156.2 | 96.1 |

| 4q | Isonicotinoyl | 90.1 | 115.7 | 165.3 | 105.2 |

| 4r | Furoyl | 88.4 | 112.9 | 163.1 | 102.8 |

| 4s | Thiophenoyl | 86.2 | 111.3 | 161.5 | 100.6 |

| 4t | Cinnamoyl | 82.7 | 108.4 | 159.6 | 99.3 |

| 4u | Phenylacetyl | 79.8 | 104.5 | 157.1 | 97.5 |

| Data extracted from Krymov et al., Pharmaceuticals, 2022.[1] |

The results indicate that many of the 1-acylated indoline-5-sulfonamides are potent inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with some compounds, such as the 3-chlorobenzoyl derivative 4f , showing particularly strong inhibition of hCA XII (KI = 41.3 nM).[1]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds was assessed using a stopped-flow technique that measures the CA-catalyzed CO2 hydration.

-

Method: An Applied Photophysics stopped-flow instrument is used to assay the CA-catalyzed CO2 hydration activity.

-

Indicator: Phenol red (0.2 mM) is used as an indicator, with measurements taken at its absorbance maximum of 557 nm.

-

Buffer: The reaction is performed in a buffer containing 20 mM HEPES (pH 7.4) and 20 mM NaBF4 to maintain constant ionic strength.

-

Procedure: The initial rates of the CA-catalyzed CO2 hydration reaction are measured for a period of 10–100 seconds.

-

Substrate Concentration: CO2 concentrations ranging from 1.7 to 17 mM are used for the determination of kinetic parameters and inhibition constants.

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

Signaling Pathway of Carbonic Anhydrase IX in Cancer

Carbonic Anhydrase IX plays a crucial role in the tumor microenvironment by regulating pH. Its activity is linked to several signaling pathways that promote cancer progression.

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX.[2] CA IX, located on the cell surface, catalyzes the hydration of CO2 to H+ and HCO3-. The resulting protons contribute to the acidification of the extracellular space, which promotes tumor invasion and metastasis. The bicarbonate ions are transported into the cell, helping to maintain a neutral intracellular pH, which is favorable for cancer cell survival and proliferation. CA IX can also influence cell adhesion and signaling pathways independent of its catalytic activity.

Caption: Simplified signaling pathway of CA IX in cancer.

Conclusion

1-Acetylindoline-5-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel and potent carbonic anhydrase inhibitors. The derived 1-acylindoline-5-sulfonamides have demonstrated significant inhibitory activity against tumor-associated CA isoforms IX and XII, highlighting their potential as lead compounds for the development of new anticancer therapies. The detailed synthetic protocols and biological data presented in this guide provide a solid foundation for researchers and drug development professionals to explore this promising class of compounds further. Future work could focus on optimizing the acyl substituent to enhance potency and selectivity, as well as conducting in vivo studies to validate the therapeutic potential of these novel inhibitors.

References

The Ascendant Role of Substituted Indoline-5-Sulfonyl Chlorides in Modern Drug Discovery: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Substituted indoline-5-sulfonyl chlorides have emerged as a versatile and highly valuable scaffold in medicinal chemistry. Their unique structural features, combining the privileged indoline core with a reactive sulfonyl chloride handle, have paved the way for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and burgeoning applications of this compound class. We delve into their role as potent inhibitors of carbonic anhydrases for oncology, dual-action anti-inflammatory agents, and novel antimicrobial compounds. This whitepaper consolidates key quantitative data into comparative tables, presents detailed experimental protocols for their synthesis and biological evaluation, and visualizes critical signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction

The indoline moiety is a well-established "privileged structure" in medicinal chemistry, frequently found in both natural products and synthetic drugs. Its three-dimensional, saturated heterocyclic nature allows for specific spatial arrangements of substituents, enabling precise interactions with biological targets. When functionalized with a sulfonyl chloride group at the 5-position, the resulting scaffold becomes a powerful tool for synthetic chemists. The electrophilic nature of the sulfonyl chloride facilitates facile reaction with a wide range of nucleophiles, particularly primary and secondary amines, to generate libraries of sulfonamide derivatives.[1] This synthetic tractability, coupled with the favorable pharmacological properties of the indoline core, has positioned substituted indoline-5-sulfonyl chlorides at the forefront of several drug discovery programs.

This guide will explore the synthesis of these key intermediates and their subsequent elaboration into compounds with significant therapeutic potential. We will focus on their application in oncology, inflammation, and infectious diseases, providing researchers with a consolidated resource of quantitative data and detailed methodologies to accelerate their own investigations.

Synthesis of the Indoline-5-Sulfonyl Chloride Scaffold

The foundational step in accessing this class of compounds is the synthesis of the indoline-5-sulfonyl chloride core. A common and effective method involves a multi-step sequence starting from indoline.

General Synthetic Pathway

A widely adopted synthetic route begins with the protection of the indoline nitrogen, typically through acetylation, to prevent side reactions during the subsequent electrophilic substitution. The protected indoline is then subjected to sulfonation using chlorosulfonic acid, which installs the sulfonyl chloride group at the 5-position of the indoline ring.[2][3] The acetyl protecting group can then be removed under acidic conditions to yield the free indoline-5-sulfonamide, which can be further modified, or the sulfonyl chloride can be reacted directly with various amines.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 1-Acetylindoline-5-sulfonyl chloride [2][3]

-

Protection of Indoline: To a solution of indoline (1 equivalent) in a suitable solvent such as chloroform, add acetic anhydride (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion (monitored by TLC), wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline, which can often be used in the next step without further purification.

-

Sulfonylation: Cool chlorosulfonic acid (5-10 equivalents) to 0 °C in an ice bath. Add 1-acetylindoline (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate, 1-acetylindoline-5-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried.

Protocol 2.2.2: General Procedure for the Synthesis of 1-Acylindoline-5-sulfonamides [2]

-

Deprotection (if necessary): To obtain the free amine for N-acylation, suspend 1-acetylindoline-5-sulfonamide in methanol and add concentrated hydrochloric acid. Reflux the mixture for 2 hours. After cooling, remove the solvent in vacuo. Dissolve the residue in water and adjust the pH to 7-8 with 1N aqueous NaOH to precipitate indoline-5-sulfonamide. Purify by flash chromatography.

-

Acylation: To a solution of indoline-5-sulfonamide (1 equivalent) in a solvent like chloroform, add pyridine (1.5 equivalents) followed by the desired acyl chloride (1.2 equivalents). Stir the reaction at room temperature until completion. Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography or recrystallization.

Applications in Medicinal Chemistry

The synthetic versatility of the indoline-5-sulfonyl chloride scaffold has been exploited to develop inhibitors and modulators for a range of biological targets.

Carbonic Anhydrase Inhibitors for Cancer Therapy

Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, are key enzymes involved in maintaining the acidic tumor microenvironment, which promotes tumor growth, metastasis, and chemoresistance.[2] Sulfonamides are a well-established class of CA inhibitors. By utilizing the indoline-5-sulfonamide core, researchers have developed potent and selective inhibitors of these cancer-related CAs.

Many 1-acylated indoline-5-sulfonamides have demonstrated significant inhibitory activity against CA IX and CA XII.[2] The mechanism of action in the context of cancer often relates to the hypoxic tumor environment, which upregulates the expression of CA IX via the HIF-1α (Hypoxia-Inducible Factor 1-alpha) signaling pathway.

Table 1: Carbonic Anhydrase Inhibition Data for Selected Indoline-5-sulfonamides [2]

| Compound | R Group (Acyl) | KI (nM) vs hCA I | KI (nM) vs hCA II | KI (nM) vs hCA IX | KI (nM) vs hCA XII |

| 4d | 4-Fluorobenzoyl | 110.4 | 12.3 | 245.3 | 44.8 |

| 4f | 4-(Trifluoromethyl)benzoyl | 80.5 | 10.1 | 132.8 | 41.3 |

| 4g | 4-Chlorobenzoyl | 250.7 | 15.2 | 345.2 | 68.4 |

| 4h | 3,4-Dichlorobenzoyl | 350.1 | 22.4 | 412.8 | 75.1 |

| 4m | 3,4,5-Trimethoxybenzoyl | 98.6 | 8.9 | 210.5 | 55.7 |

Protocol 3.1.1: Stopped-Flow Assay for Carbonic Anhydrase Inhibition [4][5]

This assay measures the kinetics of CO2 hydration catalyzed by carbonic anhydrase.

-

Reagent Preparation: Prepare two buffer solutions. Solution A contains HEPES buffer at a specific pH (e.g., 7.03). Solution B contains sodium bicarbonate and a pH indicator dye (e.g., pyranine or phenol red) at a higher pH (e.g., 8.41). The enzyme and inhibitor are typically added to Solution A.

-

Stopped-Flow Measurement: Rapidly mix equal volumes of Solution A and Solution B in a stopped-flow spectrophotometer. This mixing creates an out-of-equilibrium CO2/HCO3- solution.

-

Data Acquisition: The CA-catalyzed hydration of CO2 (CO2 + H2O ⇌ H+ + HCO3-) causes a change in pH, which is monitored by the change in absorbance or fluorescence of the indicator dye over time.

-

Data Analysis: The rate of the reaction is determined by fitting the kinetic trace to an exponential function. Inhibition constants (KI) are calculated by measuring the reaction rates at various concentrations of the inhibitor.

Antiproliferative Activity

In addition to direct enzyme inhibition, many substituted indoline-5-sulfonamides exhibit antiproliferative activity against various cancer cell lines. This is often assessed using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Table 2: Antiproliferative Activity of Selected Indoline-5-sulfonamides against MCF7 Breast Cancer Cells [2][3]

| Compound | GI50 (µM) under Normoxia | GI50 (µM) under Hypoxia |

| 4d | 15.3 | 14.8 |

| 4f | 13.2 | 12.9 |

| 4g | 18.9 | 17.5 |

| 4h | 21.4 | 20.1 |

| 4m | 14.1 | 13.5 |

Protocol 3.2.1: MTT Assay for Cell Viability [2][6][7][8]

-

Cell Seeding: Seed cancer cells (e.g., MCF7) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, then diluted in culture medium) and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 (concentration that causes 50% growth inhibition) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Agents

The indoline scaffold has also been incorporated into novel antimicrobial agents. By reacting indoline derivatives with other heterocyclic moieties known for their antimicrobial properties, researchers have created hybrid molecules with promising activity against various bacterial and fungal strains. For example, N-substituted indoline derivatives of sultams have been synthesized and evaluated for their antimicrobial potential.[1][9]

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of N-Substituted Indoline Derivatives of Sultams [9]

| Compound | S. aureus | B. subtilis | E. coli | C. albicans |

| 10 (Piperidine) | 12.5 | 25 | 50 | 100 |

| 11 (Morpholine) | 25 | 50 | 50 | >100 |

| 12 (Methylpiperazine) | 6.25 | 12.5 | 25 | 50 |

| Ciprofloxacin | 10 | 12 | 8 | - |

| Fluconazole | - | - | - | 15 |

Protocol 3.3.1: Broth Microdilution Method for MIC Determination [10]

-

Preparation of Inoculum: Grow bacterial or fungal strains in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 105 CFU/mL).

-

Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow and Future Directions

The exploration of substituted indoline-5-sulfonyl chlorides in drug discovery follows a well-defined workflow, from initial synthesis to biological evaluation.

The future for this class of compounds is bright. The continued exploration of diverse substituents on both the indoline nitrogen and the sulfonamide moiety will undoubtedly lead to the discovery of new agents with improved potency, selectivity, and pharmacokinetic profiles. Areas of particular interest for future research include:

-

Targeted Cancer Therapies: Developing isoform-selective inhibitors for other cancer-relevant enzymes.

-

Neurological Disorders: Given the prevalence of the indoline scaffold in CNS-active drugs, exploring derivatives for targets such as serotonin or dopamine receptors is a logical next step.

-

Anti-infectives: Designing compounds that can overcome existing resistance mechanisms in bacteria and fungi.

-

Dual- or Poly-pharmacology: Intentionally designing single molecules that can modulate multiple targets to treat complex diseases like inflammation or cancer.

Conclusion

Substituted indoline-5-sulfonyl chlorides represent a synthetically accessible and highly versatile scaffold for modern drug discovery. The ease of diversification, coupled with the favorable properties of the indoline core, has enabled the development of potent modulators of various biological targets. As demonstrated in this guide, these compounds have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents. The provided data, protocols, and visualized pathways serve as a comprehensive resource to encourage and support further innovation in this exciting and impactful area of medicinal chemistry.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. atcc.org [atcc.org]

- 9. rsc.org [rsc.org]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of 1-Acetyl-2-methylindoline-5-sulfonamides from Primary Amines

Introduction

The reaction of 1-Acetyl-2-methylindoline-5-sulfonyl chloride with primary amines is a fundamental transformation in medicinal chemistry for the synthesis of a diverse library of N-substituted sulfonamides. The indoline scaffold is a privileged structure in drug discovery, and its sulfonamide derivatives have shown potential as therapeutic agents. For instance, N-phenylindoline-5-sulfonamide derivatives have been identified as potent and selective inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), a target for treating obesity and metabolic diseases.[1]

The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct.[2][3] This document provides detailed protocols for this reaction, outlines typical reaction parameters, and offers troubleshooting guidance for researchers in drug development. The methods described are adaptable for a wide range of primary amines, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl). A base is typically added to scavenge the HCl produced.[2]

Figure 1: General reaction for the synthesis of N-substituted 1-Acetyl-2-methylindoline-5-sulfonamides.

Experimental Protocols

Two primary protocols are presented, covering standard conditions in an anhydrous organic solvent and an alternative method in an aqueous medium, which can be beneficial for certain substrates.

Protocol 1: General Synthesis in an Anhydrous Aprotic Solvent

This method is the most common approach and is suitable for a broad range of primary amines.[4][5] It utilizes an anhydrous aprotic solvent and a non-nucleophilic organic base.

Materials:

-

1-Acetyl-2-methylindoline-5-sulfonyl chloride

-

Primary amine (aliphatic or aromatic)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[4]

-

Non-nucleophilic base (e.g., Triethylamine (Et₃N) or Pyridine)[4]

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).[4]

-

Base Addition: Add the base (e.g., triethylamine, 1.1-1.5 equivalents) to the stirred amine solution.[4]

-

Cooling: Cool the mixture to 0 °C using an ice-water bath.

-

Sulfonyl Chloride Addition: Dissolve 1-Acetyl-2-methylindoline-5-sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled, stirred amine solution over 15-30 minutes.[4]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours.[4]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is fully consumed.[4]

-

Workup:

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[4]

-

If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[4]

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).[4]

-

Protocol 2: Synthesis in an Aqueous Basic Medium

This protocol is a useful alternative, particularly for water-soluble primary amines, and offers a more environmentally friendly option.[3]

Materials:

-

1-Acetyl-2-methylindoline-5-sulfonyl chloride

-

Water-soluble primary amine

-

1.0 M Sodium Hydroxide (NaOH) solution[3]

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0-1.2 equivalents) in 1.0 M aqueous NaOH solution.[3]

-

Sulfonyl Chloride Addition: To this vigorously stirred solution, add 1-Acetyl-2-methylindoline-5-sulfonyl chloride (1.0 equivalent) in small portions as a solid at room temperature.[3]

-

Reaction: Continue to stir the mixture vigorously at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC (spotting a small, quenched, and extracted aliquot of the reaction mixture).

-

Workup:

-

Purification:

-

Filter the drying agent and concentrate the organic phase in vacuo.

-

Purify the resulting crude product by column chromatography or recrystallization as described in Protocol 1.

-